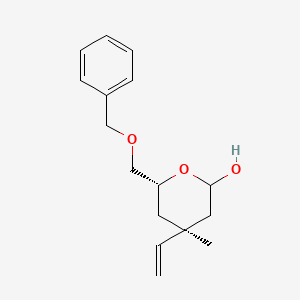

(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C16H22O3 |

|---|---|

Molekulargewicht |

262.34 g/mol |

IUPAC-Name |

(4S,6R)-4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-ol |

InChI |

InChI=1S/C16H22O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14-15,17H,1,9-12H2,2H3/t14-,15?,16+/m1/s1 |

InChI-Schlüssel |

ZCYLFFKMWRKJFB-TUOGLVOQSA-N |

Isomerische SMILES |

C[C@@]1(C[C@@H](OC(C1)O)COCC2=CC=CC=C2)C=C |

Kanonische SMILES |

CC1(CC(OC(C1)O)COCC2=CC=CC=C2)C=C |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (4S,6R)-6-((benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol is a complex organic molecule characterized by its tetrahydropyran ring structure, which is notable for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in various fields.

The molecular formula of (4S,6R)-6-((benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol is with a molar mass of approximately 260.33 g/mol. The presence of functional groups such as the benzyloxy group and a vinylic double bond significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 260.33 g/mol |

| CAS Number | 130129-22-5 |

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydropyran compounds can exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Some research indicates that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways involved in disease processes.

The biological activity of (4S,6R)-6-((benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol is thought to be mediated through:

- Interaction with Enzymes : The benzyloxy group enhances hydrophobic interactions with enzyme active sites, facilitating binding.

- Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to (4S,6R)-6-((benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Proliferation Inhibition : Research reported in Cancer Research showed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition Assay : A study indicated that this compound effectively inhibited key metabolic enzymes involved in glucose metabolism, suggesting a potential role in managing diabetes .

Applications

The potential applications for (4S,6R)-6-((benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol include:

- Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could serve as a lead structure for drug development targeting infections and cancer.

- Agricultural Chemicals : Its antimicrobial properties may also be harnessed for developing new agrochemicals to protect crops from pathogens.

- Biotechnology : The compound can be utilized in biochemical assays as a tool for studying enzyme kinetics and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzyloxy Substituents

(a) (3S,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol ()

- Key Differences: Additional benzyloxy groups at positions 3, 4, and 3. No vinyl or methyl substituents.

- Impact :

- Increased steric hindrance due to multiple benzyloxy groups.

- Higher molecular weight (C35H38O6 vs. C16H22O3 for the target compound).

- Likely reduced solubility in polar solvents compared to the target compound.

(b) (3S,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methoxy-2-methylenetetrahydro-2H-pyran-3-ol ()

- Key Differences :

- Methoxy group at position 5.

- Methylene group at position 2.

- Bis-benzyloxy substituents at positions 4 and 5.

- Impact: Altered electronic environment due to the methoxy group’s electron-donating nature. Potential for ring-opening reactions via the methylene group.

Table 1: Structural and Physical Comparison

Comparison with Pyran-2-ol Derivatives

(a) 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) ()

- Key Differences :

- Pyran-2-one (lactone) vs. pyran-2-ol.

- Ethoxypropyl and benzoyl substituents.

- Impact: Lactone ring enhances stability but reduces nucleophilicity at the hydroxyl position. Melting point: 94°C (vs. unknown for the target compound).

(b) Tetrahydro-2H-pyran-4-ol ()

- Key Differences: Hydroxyl group at position 4 (vs. position 2). No benzyloxy or vinyl groups.

- Impact :

- Simpler structure (C5H10O2, 102.13 g/mol).

- Higher polarity due to unsubstituted hydroxyl group.

Research Implications and Gaps

- Analogues : The benzyloxy-rich derivatives () are promising for glycosylation or prodrug design but require toxicity and metabolic stability assessments.

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol typically involves:

- Construction of the tetrahydropyran ring with controlled stereochemistry.

- Introduction of the benzyloxymethyl substituent.

- Installation of methyl and vinyl groups at the appropriate positions.

- Control of stereochemical centers at C4 and C6.

Key synthetic routes employ:

- Ring closure reactions such as acid-catalyzed cyclization of epoxy-alcohol precursors.

- Nucleophilic substitution on 2-hydroxymethyl-3,4-dihydro-2H-pyran intermediates.

- Asymmetric catalysis to set stereochemistry, including Sharpless asymmetric dihydroxylation and epoxidation.

- Protecting group strategies to mask hydroxyl groups during transformations, often using benzyl ethers.

Specific Synthetic Approaches

Acid-Catalyzed Cyclization of Epoxy-Alcohols

A well-documented method involves the acid-catalyzed cyclization of an appropriately configured epoxy-alcohol to form the tetrahydropyran ring with defined stereochemistry. For example, epoxy-alcohols derived from linalool or geraniol routes can be cyclized under acidic conditions to yield tetrahydropyran derivatives with control over the 4S,6R configuration.

- Reaction conditions: Mild acidic conditions (e.g., p-toluenesulfonic acid in dichloromethane) at low temperature.

- Outcome: High stereoselectivity favoring the desired diastereomer.

- Advantages: Straightforward ring closure with stereochemical control.

Nucleophilic Substitution on 2-Hydroxymethyl-3,4-dihydro-2H-pyran

Another method is the alkylation of 2-hydroxymethyl-3,4-dihydro-2H-pyran using benzyl halides under basic conditions to introduce the benzyloxymethyl group.

- Procedure:

- Deprotonation of the hydroxyl group with sodium hydride in DMF at 0 °C.

- Slow addition of benzyl bromide or chloride.

- Purification: Column chromatography to isolate the substituted product.

- Yield: Moderate to good yields (~57% reported for similar benzyloxy derivatives).

Asymmetric Catalysis and Epoxidation

The stereochemical centers at C4 and C6 can be set by asymmetric epoxidation of allylic alcohols or asymmetric dihydroxylation using Sharpless catalysts.

- Sharpless asymmetric epoxidation: Provides enantiomerically enriched epoxy-alcohols as precursors.

- Sharpless asymmetric dihydroxylation: Used to introduce vicinal diols, which can be cyclized to tetrahydropyrans.

- Control parameters: Catalyst choice, solvent polarity (e.g., THF vs. DCM), temperature (cryogenic conditions at -78 °C), and ligand enantiomer.

Wittig Olefination for Vinyl Group Introduction

The vinyl substituent at position 4 is often introduced via Wittig olefination on a suitable aldehyde or ketone intermediate.

- Reagents: Phosphonium ylides.

- Stereoselectivity: Controlled to yield the vinyl group with defined geometry.

- Example: Conversion of protected hemiacetals to enoates, followed by reduction or further functionalization.

Reaction Conditions and Their Influence on Stereochemistry

Data Tables and Characterization

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H22O3 |

| Molecular Weight | 262.34 g/mol |

| IUPAC Name | (4S,6R)-4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-ol |

| CAS Number | 130129-22-5 |

Spectroscopic Data

Research Discoveries and Challenges

Enantioselective Synthesis Challenges

- The conformational flexibility of the tetrahydropyran ring complicates stereocontrol.

- Computational methods such as Density Functional Theory (DFT) help predict transition states and guide catalyst selection.

- Steric hindrance from the 4-methyl group destabilizes undesired diastereomers, favoring the target stereoisomer.

Substituent Effects on Reactivity and Stability

- The benzyloxy group provides steric protection and electron-donating effects, enhancing stability against hydrolysis compared to methoxy analogs.

- The vinyl group increases reactivity in epoxidation and Diels-Alder reactions, facilitating further functionalization.

Purity and Stereochemical Assignment

- High purity (>95%) and accurate stereochemical assignment are essential for reproducible biological activity and chemical behavior.

- Techniques such as chiral HPLC and single-crystal X-ray diffraction are employed to confirm stereochemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed cyclization | Epoxy-alcohol, acid catalyst (e.g., PPTS) | High stereoselectivity, straightforward | Requires precursor synthesis |

| Nucleophilic substitution | 2-Hydroxymethyl-3,4-dihydro-2H-pyran, NaH, benzyl halide | Direct benzyloxymethyl introduction | Moderate yields, requires careful purification |

| Asymmetric epoxidation/dihydroxylation | Sharpless catalysts, allylic alcohols | Excellent enantioselectivity | Catalyst cost, sensitivity to conditions |

| Wittig olefination | Phosphonium ylide, aldehyde/ketone | Efficient vinyl group installation | Requires control of olefination geometry |

The preparation of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol involves a combination of stereoselective ring formation, selective functional group introduction, and asymmetric catalysis. Key methods include acid-catalyzed cyclization of epoxy-alcohols, nucleophilic substitution to install the benzyloxymethyl group, and Wittig olefination for vinyl group incorporation. Control of reaction conditions such as solvent, temperature, and catalyst choice is critical to achieving high stereochemical purity and yield. Characterization by NMR, IR, and mass spectrometry confirms the structure and stereochemistry. Computational studies aid in understanding stereochemical outcomes and optimizing synthesis.

This comprehensive synthesis knowledge base supports further research and application of this compound in biological and chemical contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S,6R)-6-((benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of this compound involves regioselective and stereoselective strategies, such as ring-opening of epoxides or glycosylation-like reactions. For example, benzyloxyacetaldehyde intermediates (e.g., R-1-(benzyloxy)-4-penten-2-ol ) can be synthesized via Sharpless epoxidation or asymmetric catalysis to control stereochemistry . Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (-78°C for cryogenic control), and catalysts (e.g., chiral oxazaborolidines). Characterization via -NMR and -NMR is critical to confirm the stereochemistry at C4 and C6 positions .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound, particularly for the vinyl and benzyloxy groups?

- Methodological Answer :

- IR Spectroscopy : The hydroxyl group (O–H stretch) appears at ~3400 cm, while the benzyl ether (C–O–C) shows absorption at ~1100 cm .

- NMR : The vinyl protons (δ 4.6–5.8 ppm) exhibit coupling patterns () indicative of trans-configuration. The benzyloxy methylene protons resonate as a singlet (~δ 4.6 ppm) due to symmetry .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 370.4) confirm the molecular formula, while fragmentation patterns identify loss of benzyl groups (m/z 91) .

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of the tetrahydropyran core, and how can computational modeling address them?

- Methodological Answer : The tetrahydropyran ring’s conformational flexibility complicates stereocontrol. Density Functional Theory (DFT) calculations can predict transition states for ring-closing metathesis or oxa-Michael additions, guiding catalyst selection (e.g., Jacobsen’s thiourea catalysts). For instance, ab initio studies on similar systems (e.g., tetrakis(benzyloxy)tetrahydropyran derivatives ) reveal that steric hindrance from the 4-methyl group destabilizes undesired diastereomers .

Q. How do substituents (e.g., benzyloxy vs. methoxy) affect the compound’s stability and reactivity in nucleophilic reactions?

- Methodological Answer :

- Benzyloxy Groups : Provide steric protection for hydroxyl groups, reducing undesired side reactions (e.g., oxidation). Comparative studies with 4-methoxy analogs show slower hydrolysis rates ( increased by 2–3×) due to benzyl’s electron-donating effects .

- Vinyl Group : Enhances reactivity in Diels-Alder or epoxidation reactions. For example, the vinyl substituent’s electron-withdrawing nature accelerates epoxidation with mCPBA .

Q. What strategies resolve contradictions in reported biological activities of structurally similar tetrahydropyran derivatives?

- Methodological Answer : Discrepancies often arise from differences in purity (>95% required), stereochemical assignments, or assay conditions. Systematic comparisons using:

- HPLC Chiral Separation : To isolate enantiomers for individual bioactivity testing.

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as seen in methyl tetrahydropyran carboxylate derivatives .

- Meta-Analysis : Cross-referencing data from multiple studies (e.g., tetrahydropyran-based glycosidase inhibitors ) identifies trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.